molecular formula C14H20O8S B4302435 diethyl 3,4-bis(2-hydroxyethoxy)thiophene-2,5-dicarboxylate

diethyl 3,4-bis(2-hydroxyethoxy)thiophene-2,5-dicarboxylate

Cat. No. B4302435
M. Wt: 348.37 g/mol
InChI Key: XVTYDFGUZFDOGM-UHFFFAOYSA-N
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Description

Diethyl 3,4-bis(2-hydroxyethoxy)thiophene-2,5-dicarboxylate (DHET) is a chemical compound that has been widely used in scientific research due to its unique properties. DHET is a thiophene derivative that has two ester groups attached to the thiophene ring. It is a yellowish crystalline solid that is soluble in many organic solvents.

Scientific Research Applications

Corrosion Inhibition

Diethyl 3,4-bis(2-hydroxyethoxy)thiophene-2,5-dicarboxylate derivatives have been investigated for their corrosion inhibition properties. In a study by Yadav et al. (2014), derivatives of this compound demonstrated significant inhibition effects on the corrosion of mild steel in hydrochloric acid solutions. These inhibitors showed high corrosion inhibition efficiencies, and their effectiveness increased with concentration. The study also involved quantum-chemical calculations to understand the inhibition process (Yadav et al., 2014).

Electrochromic Conducting Polymers

This chemical compound has applications in the development of electrochromic conducting polymers. Sotzing et al. (1996) synthesized a series of bis(2-(3,4-ethylenedioxy)thiophene)-based monomers, which include derivatives of diethyl 3,4-bis(2-hydroxyethoxy)thiophene-2,5-dicarboxylate. These polymers showed low redox switching potentials and high stability in the conducting state, indicating their potential for use in electrochromic devices (Sotzing et al., 1996).

Synthesis of New Derivatives

Mabkhot et al. (2010) described the synthesis of new thieno[2,3-b]-thiophene derivatives incorporating diethyl 3,4-bis(2-hydroxyethoxy)thiophene-2,5-dicarboxylate. This work showcases the compound's utility in generating new chemical entities, expanding the potential applications in various fields of research (Mabkhot et al., 2010).

Conducting Polymer Applications

Pardieu et al. (2013) focused on synthesizing β-substituted 3,4-ethylenedioxy terthiophene monomers for conducting polymer applications, indicating the compound's relevance in this area. The study revealed the stability of these monomers and their suitability for use in advanced materials, particularly in the field of organic electronics (Pardieu et al., 2013).

Polymorphic Phase-Dependent Properties

Research by Salammal et al. (2016) explored the polymorphic phase-dependent optical and electrical properties of a related small molecule. This study contributes to the understanding of how modifications in chemical structure can impact the physical properties of materials, which is crucial in materials science and engineering (Salammal et al., 2016).

Scientific Research Applications of Diethyl 3,4-bis(2-hydroxyethoxy)thiophene-2,5-dicarboxylate

Corrosion Inhibition

Diethyl 3,4-bis(2-hydroxyethoxy)thiophene-2,5-dicarboxylate derivatives have been investigated for their corrosion inhibition properties. In a study by Yadav et al. (2014), derivatives of this compound demonstrated significant inhibition effects on the corrosion of mild steel in hydrochloric acid solutions. These inhibitors showed high corrosion inhibition efficiencies, and their effectiveness increased with concentration. The study also involved quantum-chemical calculations to understand the inhibition process (Yadav et al., 2014).

Electrochromic Conducting Polymers

This chemical compound has applications in the development of electrochromic conducting polymers. Sotzing et al. (1996) synthesized a series of bis(2-(3,4-ethylenedioxy)thiophene)-based monomers, which include derivatives of diethyl 3,4-bis(2-hydroxyethoxy)thiophene-2,5-dicarboxylate. These polymers showed low redox switching potentials and high stability in the conducting state, indicating their potential for use in electrochromic devices (Sotzing et al., 1996).

Synthesis of New Derivatives

Mabkhot et al. (2010) described the synthesis of new thieno[2,3-b]-thiophene derivatives incorporating diethyl 3,4-bis(2-hydroxyethoxy)thiophene-2,5-dicarboxylate. This work showcases the compound's utility in generating new chemical entities, expanding the potential applications in various fields of research (Mabkhot et al., 2010).

Conducting Polymer Applications

Pardieu et al. (2013) focused on synthesizing β-substituted 3,4-ethylenedioxy terthiophene monomers for conducting polymer applications, indicating the compound's relevance in this area. The study revealed the stability of these monomers and their suitability for use in advanced materials, particularly in the field of organic electronics (Pardieu et al., 2013).

Polymorphic Phase-Dependent Properties

Research by Salammal et al. (2016) explored the polymorphic phase-dependent optical and electrical properties of a related small molecule. This study contributes to the understanding of how modifications in chemical structure can impact the physical properties of materials, which is crucial in materials science and engineering (Salammal et al., 2016).

properties

IUPAC Name

diethyl 3,4-bis(2-hydroxyethoxy)thiophene-2,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O8S/c1-3-19-13(17)11-9(21-7-5-15)10(22-8-6-16)12(23-11)14(18)20-4-2/h15-16H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVTYDFGUZFDOGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)C(=O)OCC)OCCO)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 3,4-bis(2-hydroxyethoxy)thiophene-2,5-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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